molecular formula C18H16FN3OS2 B2682233 N-(4-fluorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-16-1

N-(4-fluorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2682233
CAS No.: 864918-16-1
M. Wt: 373.46
InChI Key: OAJWQGHKCUHWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a thiadiazole ring, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting m-tolyl hydrazine with carbon disulfide and an appropriate oxidizing agent under controlled conditions.

    Thioether Formation: The thiadiazole derivative is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the thioether linkage.

    Acetamide Formation: Finally, the intermediate product is treated with chloroacetamide under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, potentially leading to ring opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives or hydrogenated products.

    Substitution: Halogenated or nucleophile-substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activities. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them valuable in drug discovery and development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group and thiadiazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
  • N-(4-methylbenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
  • N-(4-bromobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Uniqueness

N-(4-fluorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and binding affinity of compounds, making this particular derivative potentially more effective in its applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS2/c1-12-3-2-4-14(9-12)17-21-18(25-22-17)24-11-16(23)20-10-13-5-7-15(19)8-6-13/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJWQGHKCUHWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.